4-Isobutoxy-3-methylbenzoic acid

Lipophilicity LogP Membrane Permeability

4-Isobutoxy-3-methylbenzoic acid (CAS 1215952-74-1) is a disubstituted benzoic acid derivative (C₁₂H₁₆O₃, MW 208.25 g/mol) bearing an isobutoxy group at the 4-position and a methyl group at the 3-position of the benzene ring. Commercially available at ≥98% purity , the compound exhibits a calculated LogP of 2.73 and a topological polar surface area (TPSA) of 46.53 Ų.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 1215952-74-1
Cat. No. B1445173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutoxy-3-methylbenzoic acid
CAS1215952-74-1
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)OCC(C)C
InChIInChI=1S/C12H16O3/c1-8(2)7-15-11-5-4-10(12(13)14)6-9(11)3/h4-6,8H,7H2,1-3H3,(H,13,14)
InChIKeyPMPBUNFRMWMKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutoxy-3-methylbenzoic Acid (CAS 1215952-74-1): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


4-Isobutoxy-3-methylbenzoic acid (CAS 1215952-74-1) is a disubstituted benzoic acid derivative (C₁₂H₁₆O₃, MW 208.25 g/mol) bearing an isobutoxy group at the 4-position and a methyl group at the 3-position of the benzene ring . Commercially available at ≥98% purity , the compound exhibits a calculated LogP of 2.73 and a topological polar surface area (TPSA) of 46.53 Ų . Its predicted pKa (carboxylic acid) is approximately 4.48, based on the closely related analog 4-(3-methylbutoxy)benzoic acid . The compound is classified as a substituted benzoic acid building block and has been noted as a reference standard in analytical chemistry for pharmaceutical impurity profiling .

Why 4-Isobutoxy-3-methylbenzoic Acid Cannot Be Simply Replaced by In-Class Benzoic Acid Analogs


The 3-methyl-4-isobutoxy substitution pattern on the benzoic acid scaffold creates a unique combination of steric, electronic, and lipophilic properties that is not replicated by any single-substituent analog. The 3-methyl group exerts both steric hindrance ortho to the carboxylic acid and modest electron-donating inductive effects, while the 4-isobutoxy group contributes a branched lipophilic tail that modulates LogP and membrane partitioning . Replacing the 3-methyl with a methoxy (as in 4-isobutoxy-3-methoxybenzoic acid, LogP 2.43) significantly alters hydrogen-bonding capacity and electronic character, whereas removing the 4-isobutoxy entirely (as in 3-methylbenzoic acid, LogP 2.37) reduces lipophilicity by approximately 0.36 LogP units . The branched isobutoxy chain further differentiates the compound from its straight-chain isomer 4-(3-methylbutoxy)benzoic acid (LogP 2.81), affecting packing, solubility, and metabolic stability [1].

Quantitative Differentiation Evidence for 4-Isobutoxy-3-methylbenzoic Acid Against Closest Structural Comparators


LogP Differentiation: 4-Isobutoxy-3-methylbenzoic Acid vs. 4-Isobutoxybenzoic Acid (Lacks 3-Methyl Group)

The presence of the 3-methyl group on 4-isobutoxy-3-methylbenzoic acid increases calculated lipophilicity by ΔLogP = +0.31 compared to the mono-substituted analog 4-isobutoxybenzoic acid, which lacks the ring methyl substituent [1]. This difference is consistent with the well-established contribution of an aromatic methyl group to LogP (~+0.5 per methyl) and positions the target compound in a meaningfully higher lipophilicity bracket for applications where enhanced membrane partitioning or altered tissue distribution is desired [2].

Lipophilicity LogP Membrane Permeability Drug Design

LogP Comparison: 4-Isobutoxy-3-methylbenzoic Acid vs. 4-Isobutoxy-3-methoxybenzoic Acid (Methoxy Analog)

Replacement of the 3-methyl group with a 3-methoxy substituent (4-isobutoxy-3-methoxybenzoic acid, CAS 3535-35-1) reduces calculated LogP from 2.73 to 2.43 (ΔLogP = −0.30), despite the methoxy analog having a higher molecular weight (+16 Da) . This counterintuitive decrease arises because the methoxy oxygen introduces an additional hydrogen-bond acceptor, increasing polarity and partially offsetting the lipophilic contribution of the extra methylene unit . The methoxy analog also exhibits a higher melting point (140–142 °C vs. not reported for the target) and a predicted pKa of 4.35, suggesting stronger intermolecular interactions in the solid state .

Lipophilicity Hydrogen Bonding Solubility SAR

Class-Level Inference: Enhanced Antimycobacterial Potential Inferred from 4-Alkoxybenzoic Acid SAR Linked to Higher Lipophilicity

Waisser et al. (1993) demonstrated that the antimycobacterial activity of a homologous series of 4-alkoxybenzoic acids—including 4-isobutoxybenzoic acid (compound VIII)—increases monotonically with lipophilicity, as measured by HPLC capacity factors (log k′) [1]. The most lipophilic member, 4-pentoxybenzoic acid, exhibited in vitro activity comparable to commercial antituberculotics [1]. Although the target compound was not directly tested in this series, its LogP (2.73) exceeds that of 4-isobutoxybenzoic acid (LogP 2.42) by approximately 0.31 units and approaches that of 4-pentoxybenzoic acid (estimated LogP ~3.0), placing it in the activity-favorable region of the established SAR continuum .

Antimycobacterial Tuberculosis SAR Lipophilicity-Activity Relationship

Positional Isomer Differentiation: 3-Methyl vs. 2-Methyl Substitution on 4-Isobutoxybenzoic Acid Scaffold

The methyl group position relative to the carboxylic acid creates distinct steric environments between the 3-methyl (target) and 2-methyl (CAS 175153-57-8) isomers. In the 3-methyl isomer, the methyl group is meta to the carboxyl, exerting primarily electronic (inductive) effects with minimal steric hindrance at the reaction center . In the 2-methyl isomer, the methyl group sits ortho to the carboxylic acid, creating steric congestion that can significantly reduce acylation and esterification rates and alter conformational preferences . While both isomers share identical molecular formula (C₁₂H₁₆O₃), MW (208.25), and LogP (2.73), the 3-methyl isomer is expected to exhibit faster kinetics in amide coupling and esterification reactions due to reduced steric shielding of the carboxyl group [1].

Regiochemistry Steric Hindrance Carboxylic Acid Reactivity Coupling Reactions

Predicted pKa and Ionization State Differentiation vs. 3-Methylbenzoic Acid Under Physiological Conditions

The predicted pKa of 4-isobutoxy-3-methylbenzoic acid is approximately 4.48, based on the structurally analogous 4-(3-methylbutoxy)benzoic acid (pKa = 4.48 ± 0.10, predicted) . This is elevated by approximately +0.21 units compared to unsubstituted 3-methylbenzoic acid (pKa = 4.27, experimental) . The pKa increase is consistent with the electron-donating resonance effect of the para-alkoxy substituent, which destabilizes the conjugate base relative to the acid [1]. At physiological pH 7.4, the target compound is >99.9% ionized (carboxylate form), but the modest pKa elevation compared to 3-methylbenzoic acid results in a slightly lower fraction of the neutral (membrane-permeable) species at mildly acidic compartments such as the intestinal lumen (pH 5.5–6.5) and inflamed tissues.

pKa Ionization pH-Dependent Solubility Drug Absorption

Branch-Chain vs. Straight-Chain Isomer Differentiation: Isobutoxy vs. 3-Methylbutoxy Substitution

The target compound's branched isobutoxy chain (O–CH₂–CH(CH₃)₂) differentiates it from the straight-chain isomer 4-(3-methylbutoxy)benzoic acid (O–CH₂–CH₂–CH(CH₃)₂, CAS 2910-85-2). The branched isomer exhibits a lower LogP (2.73 vs. 2.81, ΔLogP = −0.08) due to the more compact molecular shape reducing solvent-accessible hydrophobic surface area [1]. The straight-chain isomer has a reported melting point of 142–144 °C [1], suggesting stronger crystal lattice energy compared to the branched isomer (melting point not reported but expected to be lower based on less efficient packing of the branched alkyl chain). Branching at the α-carbon of the ether (isobutoxy) also sterically shields the ether oxygen, which can reduce Phase I metabolic O-dealkylation rates by cytochrome P450 enzymes compared to the straight-chain analog .

Chain Branching Metabolic Stability Crystal Packing Solubility

Recommended Procurement and Application Scenarios for 4-Isobutoxy-3-methylbenzoic Acid Based on Differential Evidence


Medicinal Chemistry Lead Optimization: Scaffold Requiring Elevated Lipophilicity (LogP > 2.7) with Reduced H-Bond Acceptor Count

For drug discovery programs targeting intracellular or CNS-penetrant small molecules, 4-isobutoxy-3-methylbenzoic acid provides a benzoic acid building block with LogP = 2.73 and only 2 hydrogen-bond acceptors—a profile that outperforms 4-isobutoxy-3-methoxybenzoic acid (LogP 2.43, 3 HBA) and 4-isobutoxybenzoic acid (LogP 2.42) in predicted membrane permeability . The 3-methyl (rather than 3-methoxy) substitution avoids introducing an additional metabolic liability (O-demethylation) while maintaining favorable lipophilicity. Procurement of this specific isomer (3-methyl, not 2-methyl) is critical: the meta-methyl placement ensures unhindered carboxylic acid reactivity for downstream amide coupling or esterification, directly impacting synthetic tractability in parallel library synthesis [1].

Anti-Infective Screening Cascades: Prioritization Based on 4-Alkoxybenzoic Acid Antimycobacterial SAR

Building on the SAR established by Waisser et al. (1993), which demonstrated that antimycobacterial activity of 4-alkoxybenzoic acids correlates positively with lipophilicity, 4-isobutoxy-3-methylbenzoic acid (LogP 2.73) is positioned in the activity-favorable region of this continuum . It should be prioritized over 4-isobutoxybenzoic acid (LogP 2.42) and 4-propoxybenzoic acid (estimated LogP ~2.0) in whole-cell screening against Mycobacterium tuberculosis. Its LogP approaches that of 4-pentoxybenzoic acid, the most active compound in the original series, while the 3-methyl group offers an additional handle for SAR exploration not present in the parent 4-alkoxybenzoic acid scaffold [1].

Pharmaceutical Impurity Reference Standard Procurement for HPLC/LC-MS Method Development

4-Isobutoxy-3-methylbenzoic acid is commercially available at ≥98% purity and has been utilized as a reference standard in analytical chemistry for pharmaceutical impurity profiling . Its structural features—specifically the combination of an isobutoxy ether and a ring methyl group—make it relevant as a potential process-related impurity or degradation product marker in the manufacture of arylalkoxy-containing APIs. Its LogP (2.73) and predicted pKa (~4.48) place it in a chromatographic retention window distinct from more polar benzoic acid impurities, facilitating resolution in reverse-phase HPLC methods [1]. The compound's availability from multiple vendors with documented purity specifications supports its use in validated analytical methods requiring traceable reference standards .

Agrochemical Intermediate Screening: Branched Alkoxybenzoic Acid with Enhanced Stability Profile

For agrochemical discovery programs exploring substituted benzoic acids as herbicides or fungicide intermediates, the branched isobutoxy chain of the target compound is predicted to offer superior environmental stability compared to straight-chain alkoxy analogs such as 4-(3-methylbutoxy)benzoic acid . The α-branched ether linkage sterically shields the oxygen from microbial and photolytic degradation, potentially extending soil half-life—a key parameter in agrochemical development [1]. The 3-methyl group further differentiates this scaffold from unsubstituted 4-alkoxybenzoic acids by modulating electronic effects on the aromatic ring, which can influence target binding in enzyme inhibition assays relevant to herbicide mode-of-action studies .

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